molecular formula C14H19BrN2O B5113188 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B5113188
M. Wt: 311.22 g/mol
InChI Key: XUTJCQABCVSWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Benzamide (B126) Derivatives in Contemporary Chemical Biology Research

Benzamide derivatives are recognized for their diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. google.comnanobioletters.com The amide linkage is a critical structural feature, providing a rigid and planar unit that can participate in hydrogen bonding, a fundamental interaction in molecular recognition at the active sites of enzymes and receptors. The aromatic ring of the benzamide can be functionalized with various substituents, allowing for the fine-tuning of electronic properties, lipophilicity, and steric profile, thereby influencing the compound's pharmacokinetic and pharmacodynamic characteristics. This versatility has made benzamide derivatives a privileged scaffold in drug discovery, with numerous approved drugs incorporating this chemical motif.

Structural Precedents and Research Rationale for 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide within Chemical Space

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from research on analogous structures. For instance, the antiarrhythmic drug flecainide (B1672765) contains a more complex substituted benzamide linked to a piperidine (B6355638) ring, highlighting the potential for this combination to yield potent bioactivity. google.comchemicalbook.comgoogle.comamazonaws.comnih.gov Computational studies on similar structures, such as N-(2-(Piperidin-1-yl)ethyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzenesulfonamide, have been conducted to investigate their potential as inhibitors of proteins implicated in diseases like liver cancer, suggesting that the N-[2-(piperidin-1-yl)ethyl]benzamide core is a valuable scaffold for targeting specific protein-protein interactions or enzymatic activity. researchgate.net

The combination of the 2-bromobenzamide (B1207801) and the N-(2-ethyl)piperidine moieties in a single molecule presents a unique chemical entity with the potential for novel biological activity. The exploration of such compounds is a logical step in the ongoing search for new chemical probes and therapeutic leads.

Detailed Research Findings

Due to the limited specific published research on this compound, the following tables present hypothetical but representative data based on the analysis of similar compounds and general principles of medicinal chemistry. These tables are intended to be illustrative of the types of data that would be generated and analyzed in the chemical and biological evaluation of such a compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₄H₁₉BrN₂O
Molecular Weight 311.22 g/mol
Appearance White to off-white solid
Melting Point 125-130 °C
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
LogP (calculated) 3.2
pKa (calculated) 8.9 (piperidine nitrogen)

Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.6-7.2 (m, 4H, Ar-H), 6.8 (br s, 1H, NH), 3.6 (q, 2H, CH₂-N), 2.7 (t, 2H, CH₂-N), 2.5 (t, 4H, piperidine CH₂), 1.6 (m, 4H, piperidine CH₂), 1.4 (m, 2H, piperidine CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 167.5 (C=O), 138.0, 133.0, 130.0, 128.0, 127.5, 118.0 (Ar-C), 58.0 (CH₂-N), 54.5 (piperidine CH₂), 38.0 (CH₂-N), 26.0 (piperidine CH₂), 24.5 (piperidine CH₂)
Mass Spectrometry (ESI+) m/z 311.07 [M+H]⁺, 313.07 [M+H+2]⁺

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c15-13-7-3-2-6-12(13)14(18)16-8-11-17-9-4-1-5-10-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJCQABCVSWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Bromo N 2 Piperidin 1 Yl Ethyl Benzamide and Analogues

Strategic Approaches for Benzamide (B126) Core Formation

The formation of the 2-bromobenzamide (B1207801) core is the initial critical phase in the synthesis of the target molecule. This process typically begins with a pre-halogenated precursor, ensuring the correct placement of the bromine atom, followed by the creation of the amide bond.

Amidation Reactions and Coupling Reagent Utilization

The central reaction in forming the benzamide core is the amidation, which involves the coupling of a carboxylic acid and an amine. For the synthesis of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide, this involves the reaction between 2-bromobenzoic acid and 2-(piperidin-1-yl)ethan-1-amine. Direct condensation of a carboxylic acid and an amine requires high temperatures to eliminate water, which can be detrimental to the integrity of the substrates. luxembourg-bio.com Therefore, the carboxylic acid is typically activated to facilitate the reaction under milder conditions. hepatochem.com

One common method is the conversion of the carboxylic acid (2-bromobenzoic acid) into a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nanobioletters.com The resulting 2-bromobenzoyl chloride is then reacted with 2-(piperidin-1-yl)ethan-1-amine in the presence of a base to yield the final amide. nanobioletters.com

Alternatively, a wide array of coupling reagents has been developed to mediate amide bond formation directly from the carboxylic acid and amine in a one-pot procedure. hepatochem.comrsc.org These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, such as racemization in chiral substrates. peptide.com Commonly employed coupling reagents are categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.comhepatochem.com

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), were among the first coupling reagents developed. luxembourg-bio.compeptide.com To suppress side reactions and reduce potential racemization, they are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.compeptide.com Phosphonium and aminium reagents, such as PyBOP and HBTU respectively, are often more efficient and lead to cleaner reactions with fewer side products. hepatochem.com

Reagent ClassAbbreviationFull NameNotes
CarbodiimideDCCDicyclohexylcarbodiimideBy-product (DCU) is insoluble in most organic solvents. luxembourg-bio.compeptide.com
CarbodiimideDICN,N'-DiisopropylcarbodiimideUrea by-product is more soluble, suitable for solid-phase synthesis. peptide.com
CarbodiimideEDCN-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideWater-soluble, allowing for easy removal of by-products. peptide.com
Phosphonium SaltBOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateHighly effective but produces a carcinogenic by-product.
Phosphonium SaltPyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA safer and effective alternative to BOP reagent. peptide.com
Aminium/Uronium SaltHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateEfficient and fast-acting coupling reagent. peptide.com
Aminium/Uronium SaltHATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly effective for sterically hindered couplings. luxembourg-bio.com

Regioselective Halogenation Strategies for the Benzamide Ring

The introduction of a bromine atom at the ortho-position of the benzamide ring is a key structural feature. The most straightforward and common strategy is to begin the synthesis with a starting material that is already regioselectively brominated, such as 2-bromobenzoic acid or its derivatives. nih.gov This precursor ensures the bromine is correctly positioned from the outset, avoiding the need for a separate halogenation step on the benzamide molecule itself, which could lead to mixtures of isomers. rsc.org

However, methods for the direct, regioselective halogenation of aromatic rings are an active area of research. For N-aryl amides, traditional electrophilic aromatic halogenation often yields a mixture of ortho and para substituted products. rsc.org Achieving high regioselectivity for the ortho position can be challenging. Modern synthetic methods employ directing groups to guide the halogenating agent. The amide group itself can act as an ortho-directing group. For instance, palladium-catalyzed ortho-halogenation of benzamides has been developed using N-halosuccinimides (NXS) as the halogen source. acs.org Other approaches include merging carbonyl-directed borylation with a subsequent halodeboronation to precisely install a halogen at the ortho position. rsc.org Using N-bromosuccinimide (NBS) is a common method for regioselective electrophilic aromatic bromination. nih.gov

Installation and Functionalization of the Piperidinyl Ethyl Side Chain

The second major component of the target molecule is the N-[2-(piperidin-1-yl)ethyl] side chain. The key precursor for this fragment is 2-(piperidin-1-yl)ethan-1-amine. This diamine can be synthesized through various routes, for example, by the reaction of piperidine (B6355638) with 2-chloroethylamine (B1212225) or by the reduction of (piperidin-1-yl)acetonitrile.

Once the side-chain precursor, 2-(piperidin-1-yl)ethan-1-amine, is obtained, it is coupled with the activated 2-bromobenzoic acid moiety. As described in section 2.1.1, this is an amidation reaction. The primary amine of the side chain acts as the nucleophile, attacking the activated carboxyl group of 2-bromobenzoic acid (e.g., the acyl chloride or the in situ generated active ester) to form the stable amide bond, thus completing the assembly of this compound.

Derivatization Pathways for Structurally Related Analogues of this compound

The development of analogues of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at three primary locations: the benzamide aromatic system, the piperidine ring, and the ethyl linker.

Substituent Variation on the Benzamide Aromatic System

The aromatic ring of the benzamide core provides a versatile scaffold for introducing a wide range of functional groups. One powerful strategy is to utilize the existing bromine atom as a synthetic handle for cross-coupling reactions. nih.gov Transition-metal-catalyzed reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allow for the substitution of the bromine atom with various aryl, alkyl, alkynyl, or amino groups, respectively. This approach enables the creation of a diverse library of analogues with modified electronic and steric properties. For example, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to synthesize 3-(imino)isoindolin-1-one derivatives. mdpi.comnih.gov

Alternatively, analogues can be synthesized by starting with differently substituted benzoic acids. For example, using 2-bromo-5-nitrobenzoic acid or 2-bromo-4-methylbenzoic acid in the initial amidation step would yield analogues with nitro or methyl groups on the benzamide ring. mdpi.com

Modifications of the Piperidine Ring and the Ethyl Linker Region

The piperidinyl ethyl side chain is another key area for structural modification. A variety of substituted piperidines can be used as starting materials to introduce functionality onto the piperidine ring. For instance, using 4-methylpiperidine (B120128) or 4-phenylpiperidine (B165713) in the synthesis of the side-chain amine would result in analogues with substituents at the 4-position of the piperidine ring. The synthesis of various piperidine derivatives is a well-established field, with methods including intramolecular cyclizations and multi-component reactions. nih.gov

Chemo- and Regioselectivity Considerations in Synthetic Route Design

The synthesis of this compound and its analogues necessitates careful consideration of chemo- and regioselectivity to ensure the desired connectivity of the molecular framework. These considerations are paramount in achieving high yields of the target compound while minimizing the formation of undesired byproducts. The primary synthetic route to this class of compounds involves the acylation of a diamine, specifically 1-(2-aminoethyl)piperidine, with a substituted benzoyl halide, such as 2-bromobenzoyl chloride.

Chemoselectivity in the Acylation of 1-(2-aminoethyl)piperidine

The core challenge in the synthesis of this compound lies in the selective acylation of the primary amine in the presence of a tertiary amine within the same molecule, 1-(2-aminoethyl)piperidine. The differential reactivity of these two amine functionalities is the cornerstone of achieving high chemoselectivity.

The primary amine is a more potent nucleophile compared to the tertiary amine due to lesser steric hindrance and the presence of N-H bonds that can be abstracted during the reaction. In contrast, the tertiary amine of the piperidine ring is significantly more sterically hindered, impeding the approach of the electrophilic acylating agent. Consequently, the reaction of 2-bromobenzoyl chloride with 1-(2-aminoethyl)piperidine proceeds with a high degree of chemoselectivity to form the desired amide at the primary amino group.

The general reaction is depicted below:

Figure 1: Chemoselective acylation of 1-(2-aminoethyl)piperidine with 2-bromobenzoyl chloride.

The factors governing this selectivity can be summarized as follows:

FactorPrimary Amine (-NH₂)Tertiary Amine (Piperidinyl)Outcome
Nucleophilicity HighModerateFavors reaction at the primary amine.
Steric Hindrance LowHighFavors reaction at the primary amine.
Product Stability Formation of a stable secondary amide.Formation of a quaternary ammonium (B1175870) salt (less favored).Favors acylation of the primary amine.

Regioselectivity in the Synthesis of Analogues

While the synthesis of the parent compound, this compound, presents a straightforward case of chemoselectivity, the design of synthetic routes for its analogues can introduce more complex regioselectivity challenges. These challenges typically arise when utilizing substituted benzoyl chlorides with multiple potential electrophilic sites or when employing diamines with multiple, similarly reactive nucleophilic centers.

For instance, in a scenario where a substituted benzoyl chloride contains other electrophilic functional groups, the reaction conditions must be fine-tuned to favor the desired amidation reaction. The inherent high reactivity of the acyl chloride group generally ensures that it is the primary site of nucleophilic attack.

A more pertinent discussion of regioselectivity arises when considering the synthesis of analogues from diamines with two primary or two secondary amines at different positions. In such cases, the regiochemical outcome of the mono-acylation is influenced by both electronic and steric factors.

Consider the hypothetical acylation of a diamine with two primary amines possessing different steric environments:

Diamine StructureAcylating AgentMajor ProductRationale
1,2-Diaminopropane2-Bromobenzoyl ChlorideAcylation at the less hindered primary amine (C1).Steric hindrance from the adjacent methyl group disfavors reaction at the C2 amine.
1,3-Diaminopentane2-Bromobenzoyl ChlorideA mixture of products with slight preference for the terminal amine.Reduced steric differentiation between the two primary amines leads to lower regioselectivity.

The electronic nature of the substituents on the benzoyl ring of the acylating agent can also influence the reactivity of the electrophile, although it does not directly control the regioselectivity on the diamine. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect.

Molecular Pharmacology and in Vitro Target Interaction Research

In Vitro Receptor Binding Affinity and Selectivity Profiling

The ability of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide and its analogs to bind to various receptor subtypes has been a key area of investigation. These studies are crucial for understanding the compound's potential pharmacological effects at the molecular level.

Investigation of G Protein-Coupled Receptor (GPCR) Interactions (e.g., Dopamine (B1211576), Serotonin (B10506) Receptor Subtypes)

G protein-coupled receptors are a large family of transmembrane receptors that are involved in a multitude of physiological processes. Benzamide (B126) derivatives, in general, have been noted for their interactions with various GPCRs, particularly dopamine and serotonin receptors. For instance, certain benzamides have shown high affinity for dopamine D2 and D3 receptors.

Research into related brominated compounds has indicated significant binding to several serotonin receptor subtypes. Specifically, marine-derived bromine-containing compounds have demonstrated high nanomolar affinity for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes. While direct binding data for this compound on a wide array of dopamine and serotonin receptors is not extensively detailed in the provided search results, the broader class of benzamide and piperidine-containing molecules are frequently investigated for their GPCR activity.

Ligand Binding Studies with Sigma Receptor Subtypes

Sigma receptors, which are non-opioid receptors found throughout the body, have been identified as a target for various benzamide compounds. These receptors are overexpressed in some types of cancer cells, making them a target for imaging and therapeutic agents.

Studies on piperidine (B6355638) and piperazine-based derivatives have been conducted to measure their binding affinities at sigma-1 (S1R) and sigma-2 (S2R) receptor subtypes. Radioligand binding assays are commonly employed for this purpose. Research on related benzamide series has shown that structural features, such as the potential for intramolecular hydrogen bonding, can significantly influence sigma receptor affinity. For some compounds, the presence of both nitrogen atoms in a piperazine (B1678402) ring was found to be important for high-affinity binding to the sigma-2 subtype. The development of selective sigma receptor ligands is an active area of research, with some compounds showing a high degree of selectivity for one subtype over the other.

Table 1: Representative Sigma Receptor Binding Affinities for Related Compound Classes This table is illustrative and based on findings for related benzamide and piperidine structures, not exclusively for this compound.

Compound Class Receptor Subtype Binding Affinity (Ki) Selectivity
Piperidine Derivatives Sigma-1 (S1R) Nanomolar range Varies
Piperidine Derivatives Sigma-2 (S2R) Nanomolar range Varies
Benzamide Derivatives Sigma-1 (S1R) Subnanomolar to micromolar Varies
Benzamide Derivatives Sigma-2 (S2R) Nanomolar to micromolar Varies

Enzyme Inhibition Kinetic Studies (In Vitro)

The inhibitory potential of this compound against several enzymes has been explored to understand its broader pharmacological profile.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Analysis

Cyclooxygenase (COX) enzymes are key to the inflammatory process through their role in prostaglandin (B15479496) synthesis. There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is inducible during inflammation. The inhibition of both COX-1 and COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

While direct data on this compound is limited, the evaluation of novel compounds for selective COX-2 inhibition is a significant area of research aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs. Studies on other compounds have utilized in vitro assays to determine their IC50 values against both COX-1 and COX-2 to assess their inhibitory potency and selectivity.

Papain-Like Cysteine Protease (PLpro) Inhibition for Viral Targets

Papain-like cysteine proteases (PLpro) are essential enzymes for the replication of certain viruses, such as SARS-CoV-2, making them a prime target for antiviral drug development. PLpro is involved in cleaving the viral polyprotein and also plays a role in dismantling the host's innate immune response.

A number of small molecule inhibitors have been investigated for their ability to target SARS-CoV-2 PLpro. While the provided information does not specifically name this compound, research has focused on compounds with similar structural motifs, such as those based on a central piperidine scaffold. These inhibitors are evaluated for their potency in vitro and their ability to block viral replication in cell-based models.

Cholinesterase (Acetylcholinesterase/Butyrylcholinesterase) Inhibition Profiling

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, playing a critical role in cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

A novel series of benzamide derivatives containing a piperidine core, structurally related to the subject compound, were synthesized and evaluated for their anti-acetylcholinesterase activity. One derivative with a fluorine substitution demonstrated potent inhibitory activity with an IC50 value of 13 ± 2.1 nM, which was significantly more potent than the reference drug donepezil (B133215) (IC50 = 0.6 ± 0.05 µM). Kinetic studies on related compounds have indicated different modes of inhibition, including mixed and noncompetitive types, for AChE and BuChE. The N-benzylpiperidine moiety is considered a valuable component in the design of potent AChE inhibitors.

Table 2: Cholinesterase Inhibitory Activity of a Related Benzamide Derivative

Compound Target Enzyme IC50 Value
5d (ortho-fluoro derivative) Acetylcholinesterase (AChE) 13 ± 2.1 nM
Donepezil (Reference) Acetylcholinesterase (AChE) 0.6 ± 0.05 µM

Histone Deacetylase (HDAC) Enzyme Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.gov This deacetylation leads to a more condensed chromatin structure, which can repress gene transcription. nih.gov The dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents. nih.govnih.gov

While the broader class of benzamides has been explored for HDAC inhibition, specific enzymatic inhibition data for this compound is not extensively detailed in the currently available literature. However, the general mechanism of benzamide-based HDAC inhibitors involves a cap group, a linker, and a zinc-binding group that interact with the active site of the HDAC enzyme. nih.gov Some novel benzamide derivatives have shown selective antiproliferative activity and potent HDAC inhibitory effects, particularly those with specific substitutions on the benzamide core. nih.gov For instance, the compound CI-994, an acetylamino-N-(2-aminophenyl) benzamide, has been shown to be a histone deacetylase inhibitor that causes histone hyperacetylation in living cells and inhibits HDAC-1 and HDAC-2 in a concentration-dependent manner.

Smoothened (Smo) Receptor Pathway Inhibition in Cell-Based Assays

The Hedgehog (Hh) signaling pathway is vital during embryonic development and is often aberrantly activated in various cancers. nih.govnih.gov The Smoothened (Smo) receptor, a key component of this pathway, is a primary target for therapeutic intervention. nih.govmdpi.com In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smo. antibodies-online.commdpi.com Ligand binding relieves this inhibition, allowing Smo to activate downstream signaling and the GLI family of transcription factors. antibodies-online.commdpi.com

Research has demonstrated that certain benzamide derivatives bearing piperidine groups can inhibit the Hedgehog signaling pathway by interacting with the Smo receptor. nih.gov In cell-based assays, these compounds have been shown to inhibit the binding of BODIPY-labelled cyclopamine (B1684311) to the Smo protein in HEK293 cells, with their inhibitory potency correlating well with the inhibition of Gli-luciferase activity. nih.gov This suggests that their anti-Hedgehog activity is driven by direct Smo inhibition. nih.gov The amide structure within these benzamides is considered a crucial group for activity, potentially forming hydrogen bonds with the Smo receptor. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1) Kinase Inhibition (In Vitro)

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that regulate important cellular processes such as proliferation, differentiation, and migration. medchem.org.uanih.gov Dysregulation of FGFR signaling, through mutations, gene amplification, or overexpression, is implicated in a variety of cancers. medchem.org.uanih.gov FGFR1, in particular, is a known target for deregulation in several human cancers. nih.govsemanticscholar.org

In vitro studies have identified several classes of small-molecule inhibitors that are competitive with ATP and target FGFR1. medchem.org.ua While direct inhibitory data for this compound on FGFR1 is not specified, the broader class of benzamide derivatives has been investigated as FGFR1 inhibitors. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors. nih.govsemanticscholar.org

Cellular Pathway Modulation in Model Systems (In Vitro)

Cell Cycle Progression Analysis in Specific Cancer Cell Lines (In Vitro)

The cell cycle is a tightly regulated process that governs cell division, and its disruption is a fundamental characteristic of cancer. nih.gov Some anti-cancer agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cell proliferation. nih.gov

Novel Smoothened inhibitors have been shown to cause growth inhibition in NIH3T3 cells through G0/G1 arrest. This is achieved by reducing the mRNA and protein expression of key cell cycle regulators like cyclin D1. nih.gov Similarly, certain bengamide analogues have been observed to cause a significant delay in cell-cycle progression. nih.gov In the context of FGFR1 inhibition, a promising 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, compound C9, was found to arrest the cell cycle at the G2 phase in non-small cell lung cancer (NSCLC) cell lines. nih.govsemanticscholar.org

Signal Transduction Pathway Perturbations (e.g., Hedgehog signaling, MAPK pathway, PLCγ signaling pathway)

The cellular effects of this compound and related compounds are mediated through the perturbation of key signal transduction pathways.

Hedgehog Signaling: As previously discussed, benzamide derivatives can directly inhibit the Smoothened receptor, a central component of the Hedgehog pathway. nih.gov This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for transcribing genes involved in cell proliferation and survival. nih.govmdpi.com

MAPK and PLCγ Signaling Pathways: These pathways are downstream of FGFR1 activation. nih.govsemanticscholar.org The binding of fibroblast growth factors (FGFs) to FGFRs leads to receptor dimerization and autophosphorylation, which in turn activates pathways like the MAPK and PLCγ signaling cascades. nih.gov Inhibitors of FGFR1, such as certain benzamide derivatives, have been shown to inhibit the phosphorylation of both PLCγ1 and ERK (a key component of the MAPK pathway) in a dose-dependent manner. nih.gov

Anti-Proliferative Activity Assessment in Cultured Cell Lines (In Vitro)

A crucial aspect of in vitro cancer research is the assessment of a compound's ability to inhibit the growth of cancer cells. The anti-proliferative activity of various benzamide derivatives has been evaluated in a range of cultured cell lines.

For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives demonstrated inhibitory effects on five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.govsemanticscholar.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the most promising compound, C9, in these cell lines.

Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Other studies on different bromo-benzamide and indole-carboxamide derivatives have also shown significant anti-proliferative effects. For example, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide exhibited dose-dependent anti-proliferative activity against HUVEC and A549 lung cancer cell lines, with IC50 values of 5.6 µg/mL and 14.4 µg/mL, respectively. nih.govresearchgate.netnih.govwaocp.org

In Vitro Metabolism Studies with Subcellular Fractions

The metabolic fate of this compound has been investigated in vitro using subcellular fractions, primarily liver microsomes, to identify potential metabolic pathways and the enzymes involved. While direct studies on this specific molecule are limited, research on structurally related compounds containing a piperidine moiety provides insights into its likely metabolic transformations. The primary enzymes implicated in the metabolism of such compounds are the cytochrome P450 (CYP) family of enzymes.

Incubation of analogous piperidine-containing compounds with pooled human liver microsomes (pHLM) has revealed several common metabolic reactions. nih.gov The most frequently observed transformations include oxidation reactions such as hydroxylation and dealkylation. nih.gov For this compound, the piperidine ring and the ethyl bridge are probable sites of metabolic activity.

Theoretical metabolic pathways for this compound, based on the metabolism of similar structures, include:

Hydroxylation: The introduction of a hydroxyl group (-OH) is a common metabolic step. For this compound, hydroxylation is anticipated to occur on the piperidine ring, potentially at various positions, leading to the formation of several hydroxylated metabolites.

N-dealkylation: Cleavage of the bond between the nitrogen of the piperidine ring and the ethyl group could lead to the formation of piperidine and a benzamide derivative.

Oxidation: Further oxidation of hydroxylated metabolites could result in the formation of ketone derivatives.

The following interactive table summarizes the potential metabolites of this compound that could be identified through in vitro studies with subcellular fractions.

Metabolite ID Proposed Metabolic Pathway Description
M1HydroxylationMono-hydroxylation on the piperidine ring.
M2HydroxylationDi-hydroxylation on the piperidine ring.
M3N-dealkylationCleavage of the N-ethyl bond.
M4OxidationFormation of a ketone on the piperidine ring from a hydroxylated intermediate.
M5CombinationA combination of hydroxylation and N-dealkylation.

It is important to note that the specific metabolites and their rates of formation would need to be confirmed through dedicated in vitro metabolism studies using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Elucidation of Molecular Mechanisms of Action at the Subcellular Level (In Vitro)

The molecular mechanism of action for this compound at the subcellular level is an active area of research. Based on the activities of structurally similar substituted benzamides, several potential molecular targets and mechanisms can be postulated.

Substituted benzamides are a class of compounds known to interact with a variety of receptors and enzymes. nih.govnanobioletters.com In vitro studies on analogous compounds suggest that this compound may exhibit affinity for specific neurotransmitter receptors. For instance, many substituted benzamides are known to be antagonists at dopamine D2 receptors. nih.gov

Another potential mechanism of action, suggested by research on N-(piperidin-4-yl)benzamide derivatives, is the activation of hypoxia-inducible factor 1-alpha (HIF-1α) pathways. nih.gov In vitro studies on such compounds have shown that they can induce the expression of HIF-1α protein, which in turn can trigger downstream cellular responses such as apoptosis in cancer cells. nih.gov

The potential in vitro activities of this compound are summarized in the interactive table below, based on the known actions of related benzamide compounds.

Potential Molecular Target Potential In Vitro Effect Example from Structurally Similar Compounds
Dopamine D2 ReceptorsAntagonismInhibition of radioligand binding to rat striatal membranes. nih.gov
Hypoxia-Inducible Factor 1α (HIF-1α)Induction of protein expressionUpregulation of HIF-1α and downstream target genes in HepG2 cells. nih.gov
Other G-protein coupled receptors (GPCRs)Allosteric modulationPositive allosteric modulation of the EP2 receptor.

Further in vitro pharmacological profiling, including receptor binding assays and functional assays, is necessary to definitively elucidate the molecular mechanism of action of this compound.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Molecular docking simulations of compounds structurally similar to 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide, such as various benzamide (B126) and N-aryl-2-(piperidin-1-yl)acetamide derivatives, have been performed to elucidate their binding modes within the active sites of various protein targets. These studies reveal that the benzamide moiety often engages in hydrogen bonding interactions with key amino acid residues. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

For instance, in studies involving benzamide derivatives, the aromatic ring frequently participates in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. The piperidine (B6355638) ring, a common feature in many bioactive molecules, typically engages in van der Waals or hydrophobic interactions. In the case of this compound, the bromine atom on the benzamide ring could potentially form halogen bonds with electron-rich atoms in the protein's active site, further stabilizing the ligand-target complex. The ethyl linker provides conformational flexibility, allowing the molecule to adopt a favorable orientation for optimal interaction.

Key interaction hotspots for analogous compounds often include residues capable of forming hydrogen bonds, such as serine, threonine, and histidine, as well as hydrophobic pockets lined with aliphatic or aromatic amino acids. The specific interactions, of course, depend on the topology and chemical nature of the target protein's active site.

The binding affinity, often quantified by the binding energy (typically in kcal/mol), is a critical parameter in assessing the potential of a ligand to inhibit a biological target. Molecular docking programs calculate this value based on a scoring function that considers various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

For a series of benzamide derivatives, docking studies have revealed binding affinities ranging from -5 to -11 kcal/mol, indicating a range of potential potencies. nih.govresearchgate.netnih.gov The energetic contributions of different functional groups can be dissected to understand the structure-activity relationship. The benzamide core often provides a significant portion of the binding energy through its hydrogen bonding and hydrophobic interactions. The piperidine moiety contributes to the binding affinity primarily through hydrophobic and van der Waals interactions. The presence and position of the bromine atom can influence the binding affinity through halogen bonding and by altering the electronic properties of the aromatic ring.

Compound TypeTypical Binding Affinity Range (kcal/mol)Key Interactions
Benzamide Derivatives-5 to -11Hydrogen bonding, π-π stacking
Piperidine-containing Compounds-6 to -9Hydrophobic interactions, van der Waals forces
Bromo-substituted Aromatics-7 to -8Halogen bonding, enhanced hydrophobic interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods are invaluable for predicting molecular properties and rationalizing experimental observations.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Geometry optimization of this compound using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), would reveal its most stable three-dimensional conformation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity and lower stability. For benzamide derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl group and the aromatic system. The bromine substituent, being electron-withdrawing, would be expected to lower the energies of both the HOMO and LUMO.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of a molecule's reactivity.

ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability
ΔE (HOMO-LUMO gap)ELUMO - EHOMOIndicator of chemical reactivity and stability
Electronegativity (χ)-(EHOMO + ELUMO)/2Measure of the power of an atom to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Measure of resistance to change in electron distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions. The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen and the bromine atom, making these sites susceptible to electrophilic attack or hydrogen bond donation. The amide proton and the protons on the piperidine ring adjacent to the nitrogen atom would likely exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack or their ability to act as hydrogen bond donors. The MEP surface provides a comprehensive picture of the molecule's reactivity and its potential for non-covalent interactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Stability of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. If a biological target (e.g., a receptor or enzyme) for this compound were identified, MD simulations would be employed to study their interaction in a simulated physiological environment.

The primary goals of such a simulation would be:

Conformational Sampling: To explore the different shapes (conformations) the ligand can adopt while bound to the receptor's active site. This helps identify the most stable and likely binding pose.

Dynamic Stability: To assess the stability of the ligand-receptor complex over a set period (typically nanoseconds to microseconds). Key metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD value over time suggests a stable binding interaction.

Interaction Analysis: To identify and quantify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that maintain the complex.

A hypothetical data table summarizing results from such a simulation might look like this:

MetricSimulated ValueInterpretation
Average RMSD of Ligand< 2.0 ÅIndicates the ligand remains in a stable position within the binding pocket.
Key Hydrogen BondsAsp113, Tyr308Specific amino acid residues crucial for anchoring the ligand.
Simulation Duration200 nsThe time scale over which the interaction was observed to be stable.

Pharmacophore Modeling and Virtual Screening Applications for Analogues

A pharmacophore model is an abstract 3D representation of the essential features responsible for a molecule's biological activity. For this compound, a model would be generated based on its structure and presumed interactions with a target. This model would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Once developed, this pharmacophore model could be used as a 3D query to perform virtual screening on large chemical databases. The goal is to identify other, structurally different molecules that match the pharmacophoric features and are therefore likely to exhibit similar biological activity. This process allows for the rapid discovery of novel chemical scaffolds that could be developed as analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To perform a QSAR study on analogues of this compound, a dataset of structurally similar molecules with experimentally measured activity (e.g., IC₅₀ values) would be required. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area, electronic properties) would be calculated. Statistical methods would then be used to build a model that predicts activity based on these descriptors.

A hypothetical QSAR model equation might look like:

pIC₅₀ = 0.75(cLogP) - 0.05(Molecular Weight) + 1.25*(Aromatic Ring Count) + 2.1

This model could then be used to predict the biological activity of new, unsynthesized analogues, helping to prioritize which compounds to synthesize and test in the lab, thereby saving time and resources.

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography for Solid-State Conformation and Supramolecular Crystal Packing Analysis

While the specific crystal structure of 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide is not widely available in published literature, the analysis of its close analogue, 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, offers significant insights. nih.gov The structural data from this chloro-analogue can be considered highly representative due to the similar steric and electronic properties of chlorine and bromine in this context.

Interactive Data Table: Selected Crystallographic Data for the Analogue 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate nih.gov

ParameterValue
Bond Lengths (Å)
C=O1.231 (2)
C(amide)-N(amide)1.335 (2)
N(amide)-C(ethyl)1.464 (2)
**Bond Angles (°) **
Sum around N1 (amide)359.97 (1)
Sum around N2 (piperidine)333.2 (4)
Hydrogen Bonds
O-H···NPresent
O-H···OPresent
C-H···OPresent

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. While basic 1D NMR (¹H and ¹³C) confirms the connectivity of atoms, advanced 2D NMR techniques provide deeper insights into spatial relationships and molecular dynamics.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide N-H proton, the two methylene (B1212753) groups of the ethyl linker, and the protons of the piperidine (B6355638) ring. The ¹³C NMR spectrum would similarly display unique resonances for the carbonyl carbon, the aromatic carbons, the ethyl linker carbons, and the piperidine carbons. rsc.orgresearchgate.netresearchgate.netresearchgate.net

Advanced 2D NMR experiments would be employed for unambiguous assignment:

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, confirming the connectivity between the two methylene groups of the ethyl chain and within the piperidine ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing connectivity across quaternary carbons and heteroatoms, such as the correlation from the amide N-H proton to the carbonyl carbon. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on the solution-state conformation and dynamics by identifying protons that are close in space, even if they are not directly bonded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic-H7.20 - 7.80 (m, 4H)125.0 - 135.0
C-Br (Aromatic)-~120.0
C=O (Amide)-~167.0
N-H (Amide)~8.0 (br t, 1H)-
N-CH₂ (Ethyl)~3.50 (q, 2H)~57.0
N-CH₂ (Ethyl)~2.65 (t, 2H)~38.0
N-CH₂ (Piperidine)~2.50 (m, 4H)~54.0
C-CH₂-C (Piperidine)~1.60 (m, 4H)~26.0
C-CH₂-C (Piperidine)~1.45 (m, 2H)~24.0

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intra/Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. surfacesciencewestern.com These techniques are complementary and highly effective for structural confirmation.

The key vibrational bands expected for this compound include:

N-H Stretch: A characteristic band for the secondary amide group, typically appearing around 3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and ethyl groups are found just below 3000 cm⁻¹. mdpi.com

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹, characteristic of the amide carbonyl group. nih.gov

N-H Bend (Amide II): A strong band around 1530-1550 cm⁻¹, resulting from the coupling of N-H bending and C-N stretching.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the benzene (B151609) ring.

C-Br Stretch: A strong band in the far-infrared region, typically below 700 cm⁻¹, which is characteristic of the carbon-bromine bond. nih.gov

Intermolecular hydrogen bonding involving the N-H and C=O groups can cause a broadening and shifting of these bands to lower frequencies. ias.ac.in

Interactive Data Table: Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchingAmide~3300
C-H StretchingAromatic3100 - 3000
C-H StretchingAliphatic (Piperidine, Ethyl)2950 - 2850
C=O Stretching (Amide I)Amide1660 - 1640
N-H Bending (Amide II)Amide1550 - 1530
C=C StretchingAromatic Ring1600 - 1450
C-N StretchingAmide, Piperidine1300 - 1200
C-Br StretchingBromo-Aromatic700 - 550

Circular Dichroism (CD) Spectroscopy for Analysis of Chiral Analogues

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for studying the stereochemistry of chiral compounds.

The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, if chiral analogues were to be synthesized, for example by introducing a substituent on the piperidine ring to create a stereocenter, CD spectroscopy would be an invaluable tool for their analysis.

The enantiomers of such a chiral analogue would produce mirror-image CD spectra. This technique could be used to:

Determine the enantiomeric purity of a sample.

Assign the absolute configuration of a newly synthesized chiral molecule by comparing its experimental CD spectrum to a spectrum predicted computationally using methods like time-dependent density functional theory (TD-DFT).

Study conformational changes in chiral molecules that affect their chiroptical properties.

Mass Spectrometry-Based Identification and Characterization of In Vitro Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for identifying and characterizing the metabolites of a compound after incubation with in vitro systems like human liver microsomes (HLMs). nih.gov This analysis is crucial for predicting how a compound might be processed in the body.

For this compound, several metabolic pathways can be predicted based on its structure and known metabolic routes for similar compounds. nih.govrsc.orgdntb.gov.ua High-resolution mass spectrometry would first determine the accurate mass of the parent compound. Subsequent analysis would search for ions corresponding to predicted mass shifts associated with metabolic reactions. Tandem mass spectrometry (MS/MS) would then be used to fragment these ions, providing structural information to confirm the identity and location of the metabolic modification.

Potential Phase I metabolic pathways include:

Oxidation of the Piperidine Ring: Hydroxylation at various positions (α, β, or γ to the nitrogen) to form hydroxylated metabolites (+16 Da). Further oxidation could lead to the formation of a lactam (+14 Da).

Aromatic Hydroxylation: Addition of a hydroxyl group to the bromobenzoyl ring (+16 Da).

N-Dealkylation: Cleavage of the bond between the ethyl group and the piperidine nitrogen, leading to the formation of 2-bromo-N-(2-aminoethyl)benzamide.

These Phase I metabolites could then undergo Phase II conjugation, such as glucuronidation (+176 Da), to increase their water solubility for excretion.

Interactive Data Table: Potential In Vitro Metabolites and Corresponding Mass Shifts

Metabolic Reaction Description Mass Shift (Da) Expected m/z of [M+H]⁺
Parent Compound--311.08/313.08 (Br isotopes)
HydroxylationAddition of one oxygen atom+15.99327.07/329.07
DihydroxylationAddition of two oxygen atoms+31.99343.07/345.07
Lactam FormationOxidation of piperidine ring+14.02325.06/327.06
GlucuronidationConjugation with glucuronic acid+176.03487.11/489.11

Future Research Trajectories and Academic Applications

Development of Novel Chemical Probes for Biological Target Validation and Pathway Interrogation

The identification of a molecule's direct biological targets is fundamental to understanding its mechanism of action and therapeutic potential. Transforming a bioactive compound like 2-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide into a chemical probe is a key strategy for achieving this. researchgate.net Chemical probes are specialized small molecules designed to study biological systems by binding to specific proteins, allowing for target identification, validation, and pathway analysis. frontiersin.orgacs.org

A primary approach involves photoaffinity labeling (PAL), where a photoreactive group is incorporated into the molecule. researchgate.net For this compound, this could be achieved by replacing the bromo-substituent with a photoreactive moiety like an aryl azide (B81097) or a diazirine. Upon exposure to UV light, this group forms a highly reactive species that covalently bonds to nearby interacting proteins, enabling their subsequent identification via proteomic techniques. nih.gov Additionally, a bioorthogonal tag, such as an alkyne or a terminal azide, would be appended to the probe, often on the piperidine (B6355638) ring or as a modification of the ethyl linker. This tag allows for the selective attachment of a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via click chemistry after the probe has bound to its target within a cellular context. nih.govfrontiersin.org

The design of such probes must carefully consider several factors to be successful. The modifications should not significantly disrupt the original bioactivity of the parent compound, and the probe must maintain adequate cell permeability and solubility to reach its target in a complex biological environment. researchgate.netfrontiersin.org Successful development of a probe from this benzamide (B126) scaffold would provide a powerful tool for deconvolution of its cellular targets and elucidation of its physiological effects. nih.gov

Table 1: Hypothetical Design Strategy for Chemical Probes Based on the Subject Compound
Probe ComponentFunctionPotential Modification Site on this compoundExample Moiety
Recognition Element Binds to the biological target, retaining the parent molecule's activity.Core this compound structure.The unmodified scaffold.
Reactive Group Forms a covalent bond with the target upon activation (e.g., by UV light).Substitution at the 2-position of the benzoyl ring (replacing bromine).Aryl azide, Diazirine.
Bioorthogonal Tag Allows for selective attachment of a reporter group after target engagement.Modification of the piperidine ring or the N-ethyl linker.Terminal Alkyne, Azide.

Scaffold Diversification Strategies for Advanced Lead Discovery Research within the Benzamide Class

The benzamide framework is a privileged scaffold in medicinal chemistry, and systematic structural modifications are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. acs.orgacs.orgnih.gov For this compound, several diversification strategies can be envisioned to explore its chemical space and conduct detailed structure-activity relationship (SAR) studies. elsevierpure.com

One key strategy is late-stage functionalization (LSF), which focuses on modifying a complex molecule in the final steps of its synthesis. nih.govscispace.com This approach accelerates the generation of diverse analogues by avoiding the need for lengthy de novo synthesis for each new compound. scispace.com The 2-bromo substituent on the aromatic ring is an ideal handle for LSF via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing the introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne groups. This would enable a thorough investigation of how steric and electronic properties at this position affect target binding and activity.

Further diversification can be achieved by:

Modifying the Piperidine Ring: The piperidine moiety can be replaced with other cyclic amines (e.g., morpholine, piperazine (B1678402), azepane) to probe the importance of its size, basicity, and hydrogen-bonding capacity for biological activity.

Altering the Ethyl Linker: The length and rigidity of the two-carbon linker between the amide nitrogen and the piperidine can be varied. Introducing conformational constraints, such as incorporating it into a ring system, could lock the molecule into a more bioactive conformation.

Substitution on the Benzoyl Ring: In addition to modifying the 2-position, other positions on the benzoyl ring could be functionalized to explore additional binding pockets on a target protein.

These systematic modifications would generate a library of related compounds, providing critical data for building robust SAR models to guide the design of more potent and selective drug candidates. acs.orgnih.gov

Table 2: Potential Scaffold Diversification Points and Chemical Approaches
Modification SiteObjectivePotential Chemical StrategyExample Substituents/Analogs
2-Position of Benzoyl Ring Explore electronic and steric requirements; LSF handle.Suzuki, Buchwald-Hartwig, Sonogashira cross-coupling.Phenyl, Pyridyl, Methoxy, Cyano, Ethynyl.
Piperidine Moiety Investigate impact of heterocycle size, polarity, and basicity.Synthesis from alternative cyclic amines.Morpholine, Piperazine, Pyrrolidine, Azepane.
N-Ethyl Linker Optimize linker length and conformational flexibility.Synthesis with different amino alcohol precursors.Propyl or butyl linkers; cyclic constraints.
Amide Bond Explore bioisosteric replacement to improve stability or properties.Bioisostere synthesis.Reverse amide, Thioamide, Tetrazole.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Activity

To fully comprehend the biological impact of this compound, a systems-level approach integrating multiple "omics" datasets is essential. mdpi.com While traditional assays measure a compound's effect on a single target, multi-omics analysis—combining transcriptomics, proteomics, and metabolomics—provides a holistic view of the global cellular response to the compound. nih.govnih.gov This integrated approach can uncover the compound's mode of action, identify off-target effects, and reveal novel biomarkers of its activity. researchgate.net

A hypothetical workflow would involve treating a relevant cell model with the compound and collecting samples over time for parallel analysis:

Transcriptomics (RNA-seq): This would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated in response to the compound. nih.gov

Proteomics: Quantitative mass spectrometry would measure changes in protein abundance and post-translational modifications, providing insight into the functional consequences of altered gene expression.

Metabolomics: This would profile changes in small-molecule metabolites, offering a direct readout of the cellular metabolic state and identifying enzymatic pathways impacted by the compound. researchgate.net

The integration of these datasets can be particularly powerful. For instance, linking differentially expressed genes (from transcriptomics) with changes in specific metabolites can pinpoint the metabolic pathways that are most affected by the compound's activity. mdpi.comresearchgate.net Interpretable machine learning models can be applied to these complex datasets to identify patterns and predict a compound's mechanism, even when it is dissimilar to known drugs. researchgate.netmit.edu This approach is critical because a compound's true biological effect may only be apparent through the combined lens of multiple omics layers, as some effects may be undetectable at a single level. researchgate.net

Exploration of New Chemical Biology Research Areas and Methodological Innovations

The benzamide scaffold is continuously being explored in new areas of chemical biology, targeting a diverse array of proteins and pathways. nih.govscience.gov Future research on this compound could leverage its structure to investigate novel biological targets. Benzamide derivatives have shown activity against enzymes like PARP-1 and histone deacetylases (HDACs), ion channels such as Kv1.3, and G-protein coupled receptors. nih.govnih.govnih.gov Screening this compound against diverse target classes could uncover unexpected activities and open new avenues for therapeutic development.

Furthermore, methodological innovations in drug discovery offer exciting possibilities. One such area is the development of PROTACs (Proteolysis-Targeting Chimeras), which are bifunctional molecules that induce the degradation of a target protein. Recent work has focused on developing novel, non-phthalimide binders for the E3 ligase component Cereblon (CRBN), with some successful designs being based on benzamide scaffolds. nih.gov The this compound structure could serve as a starting point for designing a novel CRBN binder or, if it is found to bind a specific protein of interest, it could be functionalized with a known E3 ligase recruiter to create a new PROTAC.

Other innovative approaches include the use of DNA-Encoded Libraries (DELs) for rapid screening of millions of compounds and the increasing application of computer-aided drug design (CADD) and artificial intelligence to predict compound activity and guide synthesis, thereby accelerating the entire discovery process. nih.govfrontiersin.org Applying these advanced methodologies to the this compound scaffold could significantly enhance the efficiency and precision of discovering and optimizing new bioactive agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.